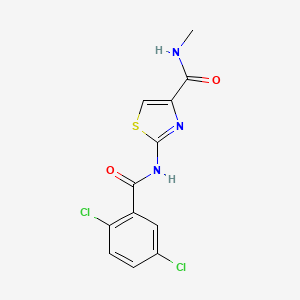

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide, also known as DMTC, is a synthetic compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Thiazole Derivatives

Research has demonstrated the synthesis of 2-phenyl-4,5-substituted oxazoles, which involves intramolecular copper-catalyzed cyclization of highly functionalized enamides. This synthesis pathway introduces ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the product oxazoles. The synthesis of naturally occurring 2,5-diaryloxazoles, texamine, and uguenenazole, via hydrolysis-decarboxylation of corresponding oxazole-4-carboxylates, has also been highlighted (Kumar et al., 2012).

Thiazolecarboxylic Acid Derivatives

The acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to 2-acetyl(arylsulfonyl)amino derivatives. This process involves the conversion of acetylaminothiazole into 2-methylamino-4-methylthiazole-5-carboxylic acid and its subsequent transformation into esters. These derivatives serve as precursors for further chemical syntheses (Dovlatyan et al., 2004).

Biological Applications and Studies

Antibacterial and Antifungal Activities

Carboxamides obtained from 2-aminothiazole derivatives have been synthesized and characterized. Their biological activities have been evaluated, revealing notable antibacterial and antifungal properties against various bacterial and fungal species. The crystal structures of these compounds have also been studied, providing deeper insights into their biochemical interactions (Wazalwar et al., 2019).

HDAC and CDK Dual Inhibitors

A series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have been reported. These compounds exhibit potent antiproliferative activities towards solid cancer cell lines and have shown promise in inhibiting HDAC2 and CDK2. Additionally, these inhibitors can arrest the cell cycle and promote apoptosis in various cancer cells, indicating their potential in cancer therapy (Cheng et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide is Smoothened (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway , which is involved in the regulation of cell growth, cell specialization, and the normal shaping (patterning) of many parts of the body .

Mode of Action

This compound acts as a potent and competitive inhibitor of Smo activity . It occupies the SAG binding pocket in the hepta-helical domain to block Smo agonist (SAG) access . This action blocks the SAG-induced Hedgehog pathway . The compound is equally sensitive to basal wild-type Smo activity . It blocks Gli2 accumulation at the ciliary tip in response to SAG treatment and reduces Smo-mediated Gli processing and Sufu/Gli interaction in NIH3T3 cells .

Biochemical Pathways

The compound affects the Hedgehog signaling pathway . By inhibiting Smo, it prevents the activation of the downstream Gli transcription factors, which are the final step in the Hedgehog signaling pathway . This results in the suppression of the transcription of target genes that are involved in cell proliferation and survival .

Result of Action

The inhibition of the Hedgehog signaling pathway by this compound can lead to the suppression of cell proliferation and survival . This makes it a potential therapeutic agent for diseases characterized by abnormal cell growth, such as cancer .

Propiedades

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O2S/c1-15-11(19)9-5-20-12(16-9)17-10(18)7-4-6(13)2-3-8(7)14/h2-5H,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRLUJNBWKLGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2463009.png)

![2-Methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2463013.png)

![2,3-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2463014.png)

![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)

![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)

![(E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2463023.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2463027.png)